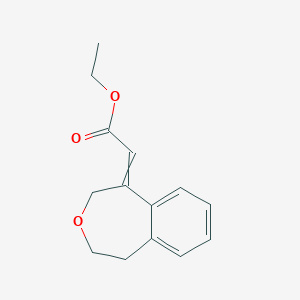
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate is an organic compound belonging to the class of benzoxepin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzoxepin ring fused with an ethyl acetate moiety, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzoxepin ring. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxepin-5-carboxylic acid, while reduction could produce benzoxepin-5-ol.
Scientific Research Applications
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzoxepin derivatives with potential pharmacological activities.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate involves its interaction with specific molecular targets. The benzoxepin ring can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to sedative and hypnotic effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) on neuronal activity .
Comparison with Similar Compounds
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: Another benzoxepin derivative with similar structural features but different biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid share a similar aromatic ring structure and exhibit diverse biological activities.
Uniqueness: Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate stands out due to its specific benzoxepin ring fused with an ethyl acetate moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(15)9-12-10-16-8-7-11-5-3-4-6-13(11)12/h3-6,9H,2,7-8,10H2,1H3 |
InChI Key |
PHERUQMYZUCUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1COCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















